molecular formula C21H16ClF2N5O2 B11285702 3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione

3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione

Cat. No.: B11285702
M. Wt: 443.8 g/mol
InChI Key: MIMRZZJOCKTXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine and chlorine atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and condensation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carbonyl chloride
  • 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
  • 2-(2-Chloro-6-fluorophenyl)acetamides

Uniqueness

Compared to similar compounds, 3-[(2-Chloro-6-fluorophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydro imidazolidino[1,2-h]purine-2,4-dione stands out due to its unique structural features, such as the presence of multiple fluorine and chlorine atoms and its imidazolidino[1,2-h]purine core.

Properties

Molecular Formula

C21H16ClF2N5O2

Molecular Weight

443.8 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C21H16ClF2N5O2/c1-26-18-17(19(30)29(21(26)31)11-14-15(22)3-2-4-16(14)24)28-10-9-27(20(28)25-18)13-7-5-12(23)6-8-13/h2-8H,9-11H2,1H3

InChI Key

MIMRZZJOCKTXKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCN(C4=N2)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.